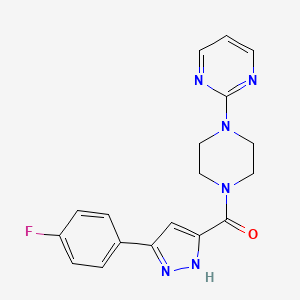
(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a synthetic organic molecule that features a pyrazole ring substituted with a fluorophenyl group and a piperazine ring substituted with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a β-keto ester, the pyrazole ring can be formed through cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihalide.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction on the piperazine ring.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could occur at the carbonyl group or the aromatic rings.
Substitution: The fluorophenyl and pyrimidinyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (5-phenyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (5-(4-chlorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in “(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to certain molecular targets compared to its analogs.
Properties
Molecular Formula |
C18H17FN6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H17FN6O/c19-14-4-2-13(3-5-14)15-12-16(23-22-15)17(26)24-8-10-25(11-9-24)18-20-6-1-7-21-18/h1-7,12H,8-11H2,(H,22,23) |
InChI Key |
ZAECXHHJTZLQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















